3-Bromo-4-fluoro-2-iodopyridine
Description
3-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine derivative featuring bromine (Br), fluorine (F), and iodine (I) substituents at the 3-, 4-, and 2-positions of the pyridine ring, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by its halogen substituents. The iodine atom at position 2 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing fluorine and bromine groups influence regioselectivity in nucleophilic substitutions .
Properties
Molecular Formula |
C5H2BrFIN |
|---|---|
Molecular Weight |
301.88 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H |
InChI Key |
NKFSYYFKPQQOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Directed Lithiation and Iodination of 3-Bromo-2-fluoropyridine
The most direct and documented method for synthesizing this compound involves the iodination of 3-bromo-2-fluoropyridine through a sequence of lithiation and electrophilic substitution steps:
Step 1: Directed Lithiation
The starting material, 3-bromo-2-fluoropyridine, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78 °C). This step generates a lithiated intermediate selectively at the 4-position of the pyridine ring due to the directing effects of the bromine and fluorine substituents.Step 2: Electrophilic Iodination
The lithiated intermediate is then quenched with iodine (I2) at -78 °C to introduce the iodine atom at the 4-position, yielding this compound.
| Stage | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Lithiation | Lithium diisopropylamide in THF | -78 °C | - |
| Iodination | Iodine (I2) | -78 °C | 84% |
- References:
This synthetic route is detailed in a 2023 publication by Inoue et al. in ACS Catalysis and documented on ChemicalBook with a reported yield of 84% for the iodination step.
Analytical and Spectroscopic Characterization
The synthesized this compound is typically characterized by:
Nuclear Magnetic Resonance (NMR):
Distinct chemical shifts confirm the substitution pattern on the pyridine ring.Mass Spectrometry (MS):
Molecular ion peak at m/z ~302 confirms molecular weight.Elemental Analysis:
Consistent with C5H2BrFIN composition.Thin-Layer Chromatography (TLC):
Used to monitor reaction progress and purity.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Directed Lithiation and Iodination | 3-Bromo-2-fluoropyridine | LDA, I2, THF | -78 °C | 84% | High regioselectivity, low temperature |
| Catalytic Hydrogenation + Bromination (related) | 4-Methyl-3-nitropyridine | Pd/C or Raney Ni, HBr, Br2 | 20-40 °C / -10 to 0 °C | 93-97% / 95% | Mild conditions, industrially scalable |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Bromo-4-fluoro-2-iodopyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The reactivity and applications of halogenated pyridines are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Halogenated Pyridines
Electronic and Steric Effects
- Target Compound : The iodine at C2 creates a highly polarized C–I bond, facilitating oxidative addition in palladium-catalyzed reactions. The fluorine at C4 increases ring electron deficiency, directing electrophilic substitutions to the meta position .
- 3-Bromo-2-chloro-5-fluoropyridine : Chlorine at C2 (less polarizable than iodine) reduces coupling efficiency, but fluorine at C5 enhances stability against metabolic degradation in drug candidates .
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